4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-3-12-23-17-6-4-14(5-7-17)18(22)20-15-9-11-21-16(13-15)8-10-19-21/h4-11,13H,2-3,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUFOJHRAPZZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cycloaddition reactions involving pyridine N-imine and alkynyl heterocycles.
Attachment of the butoxy group: The butoxy group can be introduced via nucleophilic substitution reactions.
Formation of the benzamide linkage: This step involves the reaction of the pyrazolo[1,5-a]pyridine derivative with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes.
Material Science: Its photophysical properties make it a candidate for use in optical materials and sensors.
Biology: It can be used as a probe to study biological processes due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Physicochemical Properties
- Planarity and Solubility : Pyrazolo[1,5-a]pyrimidines benefit from planarity-driven solubility and target engagement . The pyridine variant’s reduced planarity may necessitate structural optimization.
Biological Activity
4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyridine moiety linked to a butoxy group and a benzamide structure. This configuration is significant as it may influence the compound's interactions with biological targets.
Key Properties:
- Molecular Weight: 309.4 g/mol
- CAS Number: 2034265-90-0
- Structural Formula:
Biological Activities
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold often exhibit a range of biological activities, including:
- Anticancer Activity: Some studies suggest potential anticancer effects through enzyme inhibition mechanisms.
- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation.
- Antimicrobial Properties: The structural characteristics may also confer antimicrobial activity.
Comparative Analysis with Related Compounds
The biological activity of this compound can be better understood by comparing it with structurally similar compounds. Below is a summary table highlighting these comparisons:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide | Similar core structure | Anti-inflammatory | Contains a methoxy group instead of butoxy |
| N-(pyrazolo[1,5-a]pyridin-3-yl)benzamide | Lacks butoxy group | Anticancer activity | Simpler structure with potential for different activity |
| 6-(2-hydroxyethyl)-N-(pyrazolo[1,5-a]pyridin-3-yl)benzamide | Different substituent | Antimicrobial | Hydroxyethyl group may enhance solubility |
Case Studies and Research Findings
While direct studies on this compound are scarce, related research has demonstrated the efficacy of pyrazolo[1,5-a]pyridine derivatives in various biological contexts:
-
Antitubercular Activity :
A study on pyrazolo[1,5-a]pyridine derivatives demonstrated promising in vitro potency against Mycobacterium tuberculosis, suggesting that modifications to the scaffold could lead to effective antitubercular agents . -
Kinase Inhibition :
Other research has highlighted how certain pyrazolo[1,5-a]pyridine compounds serve as inhibitors for receptor tyrosine kinases (RTKs), indicating their potential role in cancer therapy .
Future Directions
Given the preliminary insights into the biological activities associated with this compound and its structural relatives, future research should focus on:
- Conducting detailed pharmacological studies to elucidate the specific mechanisms of action.
- Exploring structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- Investigating potential therapeutic applications beyond oncology.
Q & A
Q. What statistical methods are suitable for validating bioactivity data in replicate experiments?
- Methodology : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates. For time-dependent assays (e.g., bacterial growth inhibition in ), Kaplan-Meier survival analysis ensures robustness. Open-source tools like R or Python’s SciPy package automate statistical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
